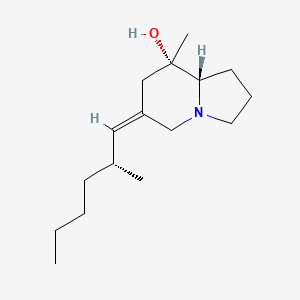

Pumiliotoxin 251D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pumiliotoxin 251D is an alkaloid.

Pumiliotoxin is a toxin found in poison dart frogs (genus Dendrobates and Phyllobates). It affects the calcium channels, interfering with muscle contraction in the heart and skeletal muscle. (L1073)

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

Pumiliotoxin 251D, a toxin found in certain poison frogs, has been the focus of various synthetic and chemical studies. Researchers have developed methods for the total synthesis of pumiliotoxins, including 251D, utilizing nickel-catalyzed epoxide-alkyne reductive cyclizations as a crucial step. This process allows for stereospecific and regioselective formation of key structures within the toxin, highlighting its complex chemical nature and the challenges associated with its synthesis (Woodin & Jamison, 2007). Further studies have explored different synthetic routes to this compound, demonstrating the compound's significance in the field of organic chemistry and the ongoing efforts to understand its structure and reactivity.

Biological and Ecological Interactions

This compound also plays a significant role in the ecological interactions between poison frogs and their predators or parasites. Research has shown that this toxin exhibits enantioselective toxicity against mosquitoes, suggesting a protective function against ectoparasites for the frogs. The studies highlight the toxin's potential as a natural insecticide and its importance in the frogs' defense mechanisms (Weldon et al., 2006).

Physiological Implications

On a physiological level, this compound's interaction with ion channels has been investigated, revealing its modulation of voltage-gated sodium and potassium channels. This interaction underlines the toxin's potent bioactivity and its implications for understanding neurotoxicity and developing potential therapeutic agents (Vandendriessche et al., 2008).

Metabolic Studies in Poison Frogs

Recent studies have delved into the molecular physiology of pumiliotoxin sequestration in poison frogs, examining how these amphibians metabolize and utilize the toxin. This research sheds light on the genetic and enzymatic mechanisms that enable frogs to sequester and perhaps modify pumiliotoxins, contributing to our understanding of chemical defense strategies in nature (Alvarez-Buylla et al., 2022).

Eigenschaften

CAS-Nummer |

73376-35-9 |

|---|---|

Molekularformel |

C16H29NO |

Molekulargewicht |

251.41 g/mol |

IUPAC-Name |

(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C16H29NO/c1-4-5-7-13(2)10-14-11-16(3,18)15-8-6-9-17(15)12-14/h10,13,15,18H,4-9,11-12H2,1-3H3/b14-10-/t13-,15+,16+/m1/s1 |

InChI-Schlüssel |

OKTQTXDNHCOLHT-AJKPHIATSA-N |

Isomerische SMILES |

CCCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |

SMILES |

CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |

Kanonische SMILES |

CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |

Synonyme |

8-hydroxy-8-methyl-6-(2'-methylhexylidene)-1-azabicyclo(4.3.0)nonane PTX 251D PTX-251D PTX251D pumiliotoxin 251D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

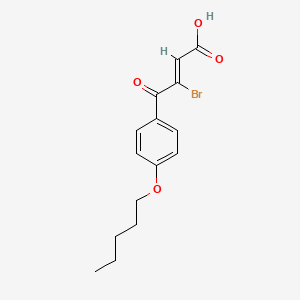

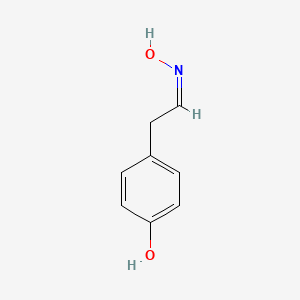

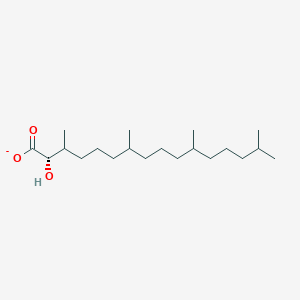

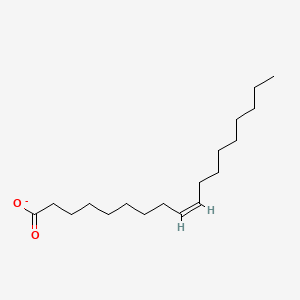

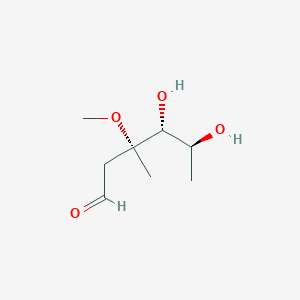

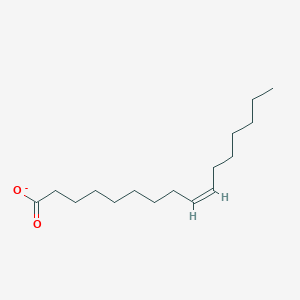

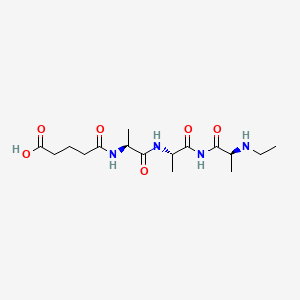

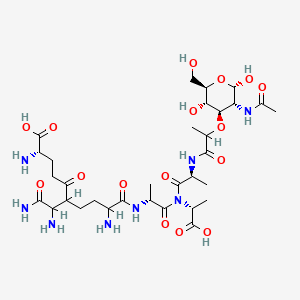

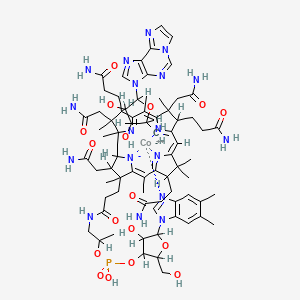

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)

![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)

![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)

![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)